
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrazole ring and an oxane (tetrahydropyran) ring, which are common motifs in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.
Construction of the oxane ring: Using a dihydropyran derivative, the oxane ring can be formed via cyclization.
Coupling of the two rings: The final step involves coupling the pyrazole and oxane rings through amination or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could be used to modify the oxane ring or the pyrazole ring.
Substitution: Various substitution reactions can be performed on the pyrazole ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential bioactivity. Compounds with pyrazole and oxane rings are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it might interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in material science or catalysis.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the oxane ring might contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: Lacks the chiral centers.
2-(1H-pyrazol-4-yl)oxan-3-amine: Lacks the methyl group on the pyrazole ring.
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine is unique due to its specific chiral centers and the combination of the pyrazole and oxane rings. This unique structure could result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9/h5-6,8-9H,2-4,10H2,1H3/t8-,9+/m1/s1 |
InChI Key |
ZPYPBMQEHUNVGA-BDAKNGLRSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


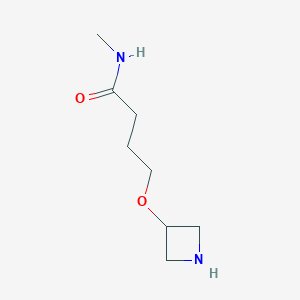
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
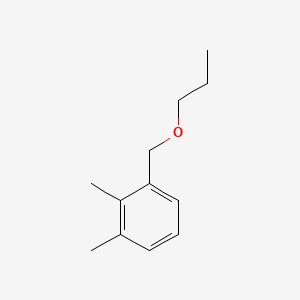
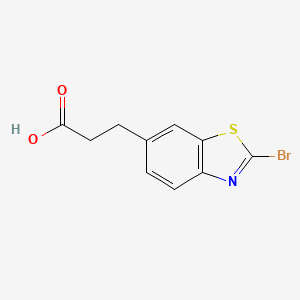
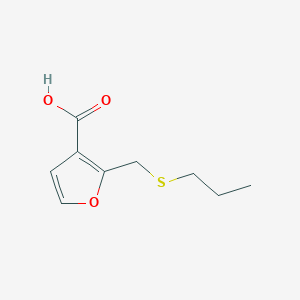


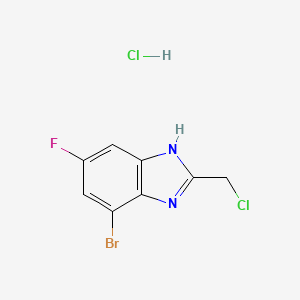
![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)


![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
